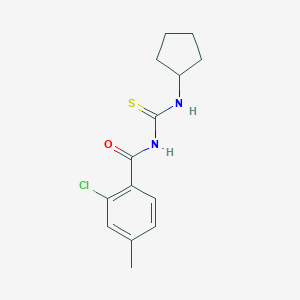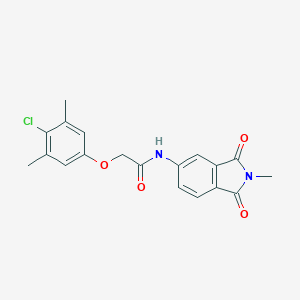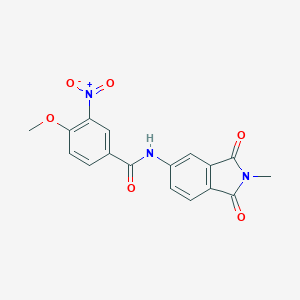![molecular formula C18H13Cl2N3O4S B316758 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide](/img/structure/B316758.png)
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an acetyl group, and a thiourea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine to form the desired thiourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include thionyl chloride, acyl chlorides, and amines. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction can produce amines.
科学研究应用
N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
作用机制
The mechanism of action of N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Thiourea derivatives: Compounds with similar thiourea moieties, known for their diverse biological activities.
Uniqueness
N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C18H13Cl2N3O4S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O4S/c1-23-16(25)11-4-3-10(7-12(11)17(23)26)21-18(28)22-15(24)8-27-14-5-2-9(19)6-13(14)20/h2-7H,8H2,1H3,(H2,21,22,24,28) |
InChI 键 |
AFSONMOUXMYANL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-butoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B316681.png)
![5-{2-[5-(1-Adamantyl)-2-ethoxyphenyl]vinyl}-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B316685.png)
![3-chloro-N-[4-(dimethylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B316686.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B316690.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B316691.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B316692.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B316694.png)

![ethyl 2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B316696.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B316697.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B316699.png)

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-4-methoxybenzamide](/img/structure/B316703.png)

